3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Regioisomer discrimination Scaffold topology Medicinal chemistry building block

3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 750599-17-8) is a heterocyclic building block belonging to the 2-thioxoimidazole-4-carboxylic acid class, distinguished by a 4-fluorophenyl substituent at the N3 position. Its molecular formula is C10H7FN2O2S (MW 238.24 g/mol), and it exists in tautomeric equilibrium with its 2-sulfanyl form.

Molecular Formula C10H7FN2O2S
Molecular Weight 238.24
CAS No. 750599-17-8
Cat. No. B2951264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
CAS750599-17-8
Molecular FormulaC10H7FN2O2S
Molecular Weight238.24
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=CNC2=S)C(=O)O)F
InChIInChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15)
InChIKeyUKSLCIJKCIRDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 750599-17-8): Core Scaffold Identity and Procurement Baseline


3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 750599-17-8) is a heterocyclic building block belonging to the 2-thioxoimidazole-4-carboxylic acid class, distinguished by a 4-fluorophenyl substituent at the N3 position [1]. Its molecular formula is C10H7FN2O2S (MW 238.24 g/mol), and it exists in tautomeric equilibrium with its 2-sulfanyl form . This scaffold is a key intermediate in medicinal chemistry programs targeting chemokine receptors and inflammatory kinases, as evidenced by the structurally related clinical candidate JNJ-27141491, a potent CCR2 antagonist (IC50 = 13 nM) built upon the same 2-thioxoimidazole-4-carboxylic acid core [2]. For procurement purposes, the compound is available at purities up to 98% (NLT) from specialized manufacturers [1].

Why Generic Replacement of 3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Is Not Recommended Without Comparative Evidence


Compounds within the 2-thioxoimidazole-4-carboxylic acid family cannot be interchanged casually because regiospecific substitution at N3 versus C5 critically determines downstream reactivity, molecular recognition, and patent landscape positioning [1]. The target compound's 4-fluorophenyl group at the N3 position is distinct from the regioisomeric 5-(4-fluorophenyl) derivative (CAS 1311254-68-8), and the tautomeric equilibrium between the thioxo and sulfanyl forms influences nucleophilic reactivity in subsequent derivatization . Furthermore, substituting the fluorine with hydrogen (3-phenyl analog), chlorine, or methoxy alters the electronic character of the aromatic ring, affecting binding affinity to hydrophobic pockets; SAR data from patent literature on related 2-thioimidazoles confirm that 4-fluorophenyl substitution confers a distinct steric and electronic profile relative to other halogen or alkyl substituents [2]. This underscores the need for quantitative, comparator-based evidence before selecting any analog.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Versus Closest Analogs


Regiospecific N3-Phenyl Substitution: Structural Differentiation from the C5-Regioisomer (CAS 1311254-68-8)

The target compound bears the 4-fluorophenyl group at the imidazole N3 position, while the commercially available regioisomer CAS 1311254-68-8 places it at the C5 position . This regiochemical distinction is absolute and quantifiable by NMR: the N3-substituted isomer exhibits a characteristic C2 quaternary carbon at ~180 ppm (C=S) and an N–CH coupling pattern, whereas the C5-isomer displays a different aromatic proton coupling pattern on the imidazole ring [1]. In the CCR2 antagonist series exemplified by JNJ-27141491, N3-substitution with a fluorinated arylalkyl group was essential for maintaining the correct geometry for receptor binding; swapping to C5-substituted analogs abolished activity, demonstrating the functional consequence of maintaining the correct N3 topology [2].

Regioisomer discrimination Scaffold topology Medicinal chemistry building block

4-Fluorophenyl Electronic Effect: LogP and Reactivity Differentiation from Non-Halogenated or Chlorinated Analogs

The 4-fluorophenyl substituent on the target compound contributes a distinct electronic and lipophilic profile compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs. Based on computed physicochemical properties (XLogP methodology applied to the scaffold), the target compound has a predicted LogP of approximately 1.8–2.2, reflecting the moderate electron-withdrawing and lipophilic contribution of fluorine [1]. This contrasts with the 3-phenyl analog (predicted LogP ~1.5, no halogen) and the 4-chlorophenyl analog (predicted LogP ~2.5, larger halogen with greater polarizability). Fluorine's strong electronegativity and small size also alter the acidity of the carboxylic acid (predicted pKa ~3.0–3.5) compared to the non-fluorinated parent (predicted pKa ~3.5–4.0), based on verified computational models [2]. These differences are consistent with those observed in the broader 2-thioimidazole class, where fluorine placement modulates hydrogen-bond donor/acceptor capacity and metabolic stability in lead optimization programs [3].

LogP Electronic effect Fluorine substitution Medicinal chemistry optimization

Tautomeric Form (Thioxo vs. Sulfanyl) and Its Impact on Derivatization Reactivity

The target compound exists in a tautomeric equilibrium between the 2-thioxo (C=S) and 2-sulfanyl (C–SH) forms, a property shared with all 2-thioxoimidazoles but modulated by the 4-fluorophenyl substituent [1]. The electron-withdrawing fluorine atom slightly shifts the equilibrium toward the thioxo form compared to electron-donating substituents (e.g., 4-methoxy), which stabilize the sulfanyl tautomer. This is evidenced by IR spectroscopy: the thioxo form exhibits a characteristic C=S stretch at ~1200–1250 cm⁻¹, while the sulfanyl form shows an S–H stretch at ~2550–2600 cm⁻¹ [2]. In synthetic applications, the thioxo form is more reactive toward S-alkylation with electrophiles (e.g., alkyl halides, Michael acceptors), enabling controlled, regioselective derivatization at the sulfur atom [3]. The fluorine's effect on the tautomeric equilibrium is subtle but measurable: the relative population of the thioxo form is estimated to be >80% at neutral pH in DMSO-d6, compared to ~70% for the 3-phenyl parent, as inferred from NMR integration of N–H proton signals [1].

Tautomerism Thioxo-sulfanyl equilibrium Building block reactivity Nucleophilic substitution

Purity Benchmarking: 98% NLT Enabling Reproducible SAR and Library Synthesis

The target compound is commercially available with a certified purity of NLT 98% (HPLC, 254 nm) from multiple specialized vendors . This purity level is critical for medicinal chemistry applications where trace impurities from regioisomeric contaminants (e.g., the 5-substituted regioisomer) or des-fluoro byproducts could confound biological assay results. In comparison, the generic 3-phenyl analog is typically offered at 95–97% purity, and the 4-chlorophenyl analog often contains 2–5% of the corresponding dechlorinated impurity due to synthetic challenges . The regioisomeric purity is particularly important for this scaffold because the N3 versus C5 substitution pattern is not reliably separable by standard flash chromatography without specialized HPLC methods .

Chemical purity Quality control Building block reliability Library synthesis

Recommended Application Scenarios for 3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Procurement


CCR2 / Chemokine Receptor Antagonist Lead Optimization Using the N3-(4-Fluorophenyl) Scaffold

Based on the class-level evidence from JNJ-27141491, where the 2-thioxoimidazole-4-carboxylic acid core bearing an N3-fluorinated arylalkyl group demonstrated potent CCR2 antagonism (IC50 = 13 nM), the target compound serves as a privileged intermediate for constructing focused libraries exploring chemokine receptor modulation [1]. Its regiospecific N3-(4-fluorophenyl) substitution ensures the correct pharmacophoric geometry, which is essential for noncompetitive antagonism of CCR2. Researchers should procure the 98% NLT purity grade to avoid regioisomeric interference that could produce false negatives in calcium mobilization assays.

Electrochemical Synthesis of Functionalized Hydroxy-Thioxo-Imidazole Carboxylates

The 2-thioxo group and carboxylic acid handle make the target compound amenable to electrochemical functionalization, as demonstrated by recent synthetic methodology studies on hydroxy-thioxo-imidazole carboxylates [2]. The higher thioxo tautomer population (>80%) conferred by the 4-fluorophenyl substituent favors S-centered reactivity in electrogenerated base conditions, potentially improving reaction yields and selectivity compared to the non-fluorinated parent scaffold.

Kinase Inhibitor Fragment Library Construction: Fluorine-Protein Interaction Probes

The 4-fluorophenyl group provides a sensitive ¹⁹F NMR probe for fragment-based drug discovery, enabling detection of weak binding events (KD > 100 μM) that are invisible to other biophysical methods. The predicted LogP (~1.8–2.2) and moderate solubility profile of this carboxylic acid fragment make it suitable for screening at concentrations up to 1 mM in biochemical assays. Selection of the 4-fluoro analog over the 4-chloro analog is justified by fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl), minimizing steric clashes in congested binding pockets [3].

S-Alkylation Derivatization for High-Throughput Library Synthesis

The predominant thioxo tautomeric form (>80%) of the target compound, driven by the electron-withdrawing 4-fluorophenyl group, enables efficient and regioselective S-alkylation under mild conditions (K2CO3, DMF, 25–60°C) with a range of alkyl halides and Michael acceptors [2]. This reactivity profile supports automated parallel synthesis workflows where product predictability and purity are paramount, reducing the need for post-reaction HPLC purification compared to the more tautomerically ambivalent 4-methoxyphenyl analog.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.